![molecular formula C13H18N4O B2516394 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320177-55-5](/img/structure/B2516394.png)
1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
Description
1-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an azetidine ring linked to a cyclohex-3-ene carbonyl group. This structure combines the pharmacophoric 1,2,4-triazole moiety, known for diverse biological activities, with a conformationally constrained azetidine ring and a lipophilic cyclohexene fragment.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(12-4-2-1-3-5-12)16-6-11(7-16)8-17-10-14-9-15-17/h1-2,9-12H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJYKWDTFUGVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)CN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the cyclohexene and triazole moieties through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as cyclization and functional group transformations. The unique combination of rings allows for modifications that can lead to novel compounds with enhanced properties .
Biology
- Antimicrobial Activity : Preliminary studies indicate that 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole exhibits antimicrobial properties. Research has shown its effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : The compound has been investigated for its anticancer activity. Studies report that derivatives of triazole compounds can inhibit the growth of various cancer cell lines, indicating that this compound may have similar effects .
Medicine
- Pharmaceutical Intermediate : Due to its structural characteristics, this compound is being explored as a pharmaceutical intermediate in drug development. Its potential to act on specific biological targets makes it a valuable candidate in the synthesis of new therapeutic agents .
Industry
- Material Science : The compound's unique properties may allow it to be utilized in developing new materials with specific characteristics, such as improved stability or enhanced performance in various applications .
Synthetic Routes
- Cyclization Reactions : Starting from available precursors, the azetidine ring is formed through cyclization.
- Introduction of Functional Groups : The cyclohexene and triazole moieties are introduced via condensation reactions.
- Optimization of Conditions : Specific reaction conditions (temperature, solvent) are optimized to achieve high yields and purity .
Industrial Production
For large-scale production, continuous flow synthesis techniques may be employed to enhance efficiency and reproducibility while reducing costs .
Case Studies
Several studies have documented the biological activities associated with triazole derivatives:
Mécanisme D'action
The mechanism of action of 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Diversity : The target compound’s cyclohexene carbonyl group enhances lipophilicity compared to simpler cyclohexyl () or chloromethyl () substituents. This may improve membrane permeability but could reduce aqueous solubility .
- Triazole Isomerism : The 1,2,4-triazole core in the target compound differs from 1,2,3-triazole derivatives (), affecting hydrogen-bonding capacity and planarity, which are critical for target binding .
- Azetidine vs.
Activité Biologique
1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 209.25 g/mol
The structure consists of a triazole ring linked to an azetidine moiety, which is further connected to a cyclohexene carbonyl group. This unique combination may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that 1,2,4-triazole derivatives exhibit significant antimicrobial activities. For instance:
- Antifungal Activity : Compounds within the triazole class have shown potent antifungal effects against various strains such as Candida albicans. A related study reported that certain triazole derivatives had minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against this pathogen .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that some triazole derivatives exhibit activity up to 16 times more potent than traditional antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer activity of this compound has also been explored:
- Cytotoxicity Studies : Preliminary studies on similar triazole compounds have shown cytotoxic effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. These findings suggest that modifications in the triazole structure can enhance anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of triazole derivatives. Key findings include:
- The presence of electron-withdrawing groups on the triazole ring enhances antimicrobial efficacy.
- The introduction of hydrophobic substituents can improve membrane permeability, thereby increasing bioavailability and potency against target pathogens .
Study 1: Antifungal Activity Assessment
A study focusing on various triazole derivatives highlighted that specific substitutions at the 4-position of the triazole ring significantly increased antifungal activity. For example, compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts .
Study 2: Antibacterial Screening
Another research effort screened a series of 1,2,4-triazoles for antibacterial activity against resistant strains. The results indicated that certain derivatives possessed remarkable inhibitory effects against both drug-sensitive and drug-resistant bacteria, suggesting their potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole, and how can reaction yields be optimized?
- Methodological Answer : A continuous-flow process using formamide and cyclohexylhydrazine in DMSO has been reported for structurally similar triazole derivatives, achieving yields up to 72% . Key optimizations include stoichiometric control (1.15 equiv of hydrazine derivatives) and solvent selection (polar aprotic solvents like DMSO enhance reactivity). Reaction monitoring via LC-MS ensures intermediate stability and product purity.
Q. How can the purity and identity of this compound be validated during synthesis?
- Methodological Answer : Combine LC-MS for real-time monitoring (retention time ~0.58 min; [M+H]+ = 166.13 for analogous triazoles) with -NMR to confirm substitution patterns . Spectrophotometric validation in the UV region (200–400 nm) is recommended for quantitation, ensuring linearity (R > 0.99) and precision (RSD < 2%) .
Q. What are the key structural features influencing its reactivity and stability?
- Methodological Answer : The triazole ring’s nitrogen atoms contribute to hydrogen-bonding interactions, while the cyclohexene-carbonyl group introduces steric hindrance and conformational flexibility. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) are critical to assess degradation pathways .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, triazole C–N bonds typically range from 1.31–1.36 Å, and azetidine ring puckering can be quantified using ORTEP-3 for visualization . Hydrogen-bonding motifs (e.g., N–H⋯O) should be analyzed to predict packing efficiency .
Q. What strategies address contradictions in reported bioactivity data for triazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Conduct comparative studies using standardized protocols (e.g., COX-2 inhibition assays at 10 µM–1 mM) . Molecular docking (e.g., AutoDock Vina) can reconcile divergent results by modeling interactions with targets like cyclooxygenase isoforms .
Q. How do solvent effects influence the compound’s physicochemical properties?
- Methodological Answer : pKa determination in 47 solvents reveals polarity-dependent behavior. For example, in DMSO, the triazole NH group exhibits a pKa ~8.2, shifting to ~6.5 in aqueous buffers. Solvatochromic studies (UV-Vis) and DFT calculations (e.g., Gaussian 16) correlate solvent polarity with tautomeric equilibria .
Data Analysis & Experimental Design
Q. What statistical methods validate reproducibility in synthesis and bioassays?
- Methodological Answer : Use a nested ANOVA design to partition variance between batch-to-batch synthesis (e.g., 3 independent trials) and assay replicates. For spectrophotometric data, the Horwitz equation (RSD ≤ 2) ensures precision across concentrations .
Q. How can high-throughput crystallography pipelines improve structural characterization?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.